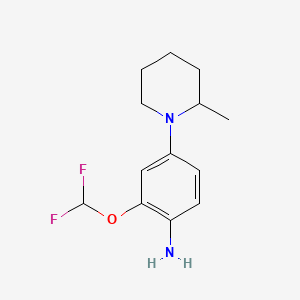
2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline is an organic compound that features a difluoromethoxy group and a methylpiperidinyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Difluoromethoxy Group: This can be achieved by reacting a suitable phenol derivative with a difluoromethylating agent under basic conditions.
Introduction of the Methylpiperidinyl Group: This step involves the nucleophilic substitution of a halogenated aniline derivative with 2-methylpiperidine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
科学研究应用
2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the methylpiperidinyl group can modulate its pharmacokinetic properties. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(Methoxy)-4-(2-methylpiperidin-1-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-4-(piperidin-1-yl)aniline: Similar structure but with a piperidinyl group instead of a methylpiperidinyl group.
Uniqueness
2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline is unique due to the presence of both the difluoromethoxy and methylpiperidinyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
属性
分子式 |
C13H18F2N2O |
|---|---|
分子量 |
256.29 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9-4-2-3-7-17(9)10-5-6-11(16)12(8-10)18-13(14)15/h5-6,8-9,13H,2-4,7,16H2,1H3 |
InChI 键 |
CHPDURCAWOLFBC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1C2=CC(=C(C=C2)N)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


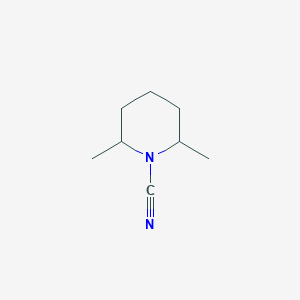


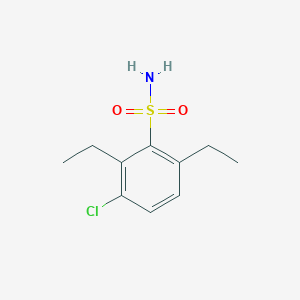
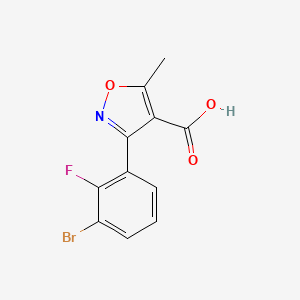
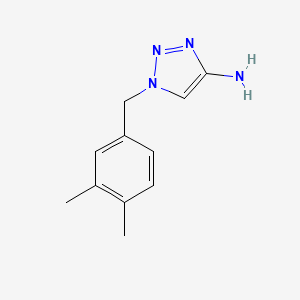


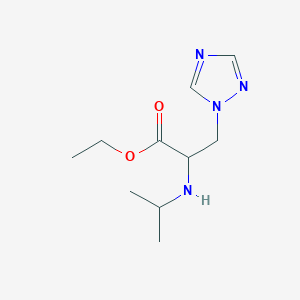

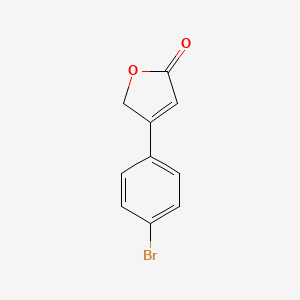

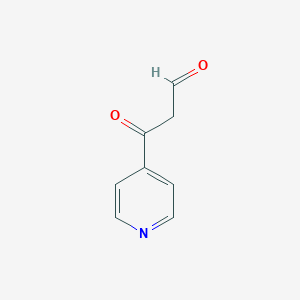
![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
